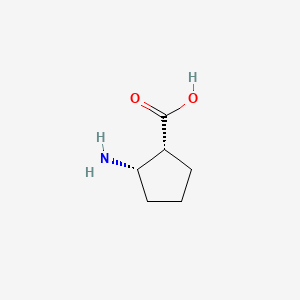

(1r,2s)-2-Aminocyclopentanecarboxylic acid

Overview

Description

Molecular Structure Analysis

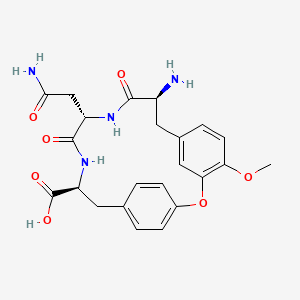

The molecular structure of “(1r,2s)-2-Aminocyclopentanecarboxylic acid” has been studied using X-ray diffraction . The compound crystallizes in specific space groups with defined cell parameters . Adjacent molecules are linked by a series of N–H···O=C hydrogen bonds to form β-sheet like structures .

Physical And Chemical Properties Analysis

“(1r,2s)-2-Aminocyclopentanecarboxylic acid” is a solid at room temperature . Its molecular weight is 165.62 . The compound’s InChI code is 1S/C6H11NO2.ClH/c7-5-3-1-2-4 (5)6 (8)9;/h4-5H,1-3,7H2, (H,8,9);1H/t4-,5+;/m1./s1 .

Scientific Research Applications

Antifungal Activity and Enzymatic Synthesis

(1R,2S)-2-Aminocyclopentanecarboxylic acid, also known as cispentacin, has garnered interest due to its natural occurrence and novel biological activities. It shows promise in antifungal applications, particularly against Candida albicans, C. neoformans, and systemic C. infections. Enzymatic strategies have been developed for its preparation in enantiomerically pure form. Moreover, structural optimization led to derivatives with superior antifungal efficacy. The cyclopentane β-amino acid moiety, a key element of cispentacin, is also found in larger molecules with significant pharmacological properties, like the antibiotic amipurimycin (Forró & Fülöp, 2016).

Impact on Cellular Respiration and Amino Acid Metabolism

Studies on 1-Aminocyclopentanecarboxylic acid (ACPC) revealed that it does not significantly affect cellular respiration in rat tissues. Furthermore, it does not undergo decarboxylation, transamination, or oxidation, and does not alter the metabolism of other amino acids. This indicates that ACPC remains intact within cells without producing metabolic byproducts (Berlinguet et al., 1962).

Applications in Synthesis and Structural Analysis

The synthesis of structural analogs of natural amino acids, including 1-amino-2-hydroxycyclopentanecarboxylic acid, highlights the potential of (1r,2s)-2-Aminocyclopentanecarboxylic acid in creating compounds with antitumor properties. The similarity to serine and threonine, and the presence of structural features from known antitumor agents, further emphasize its significance in medicinal chemistry (Huddle & Skinner, 1971).

Potential in Cancer Detection

The development of carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC) for cancer detection is a notable application. Its potential as a tumor-localizing agent for nuclear medicine scanning techniques in humans signifies its importance in diagnostic research (Hayes et al., 1976).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,2s)-2-Aminocyclopentanecarboxylic acid | |

CAS RN |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of cispentacin?

A1: Cispentacin possesses the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. While specific spectroscopic data is not provided in the provided abstracts, NMR analysis is mentioned as a technique employed to study structural characteristics of cispentacin derivatives .

Q2: How does the structure of cispentacin influence its activity?

A2: While the provided research doesn't delve into the specific mechanism of action of cispentacin, it highlights that the cyclopentane β-amino acid moiety is crucial for its antifungal activity . The rigid structure of the cyclopentane ring likely restricts conformational flexibility, contributing to its binding specificity. Additionally, researchers have explored the synthesis and activity of cispentacin analogs. For example, introducing a methylene group at the 4-position of the cyclopentane ring led to the development of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen), which exhibits even greater antifungal efficacy compared to cispentacin itself .

Q3: Can cispentacin be incorporated into larger peptide structures?

A3: Yes, cispentacin has been successfully incorporated into larger peptide structures, specifically foldamers designed to mimic protein β-sheets . One study replaced specific α-amino acid residues within a β-sheet model with cispentacin. It was observed that incorporating cispentacin in this manner allowed the foldamer to maintain its β-sheet structure and exhibit protein-like thermal denaturation behavior . This highlights its potential as a building block for designing peptides with specific structural and potentially functional properties.

Q4: Are there any enzymatic approaches to synthesize cispentacin?

A4: Yes, enzymatic strategies have been developed to produce enantiomerically pure cispentacin . These methods can be categorized into indirect and direct strategies and offer advantages in terms of stereocontrol and environmental friendliness compared to traditional chemical synthesis.

Q5: Have there been any computational studies on cispentacin?

A5: While the provided abstracts do not specify computational studies directly on cispentacin, molecular dynamics simulations were utilized to understand the structural implications of incorporating cispentacin and its analogs into foldameric β-sheets . This suggests that computational tools are valuable for exploring the structural behavior and potential interactions of cispentacin-containing peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)

![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)